Cas no 301847-89-2 ((R)-C3-TunePhos)
(R)-C3-TunePhos Chemical and Physical Properties
Names and Identifiers
-
- Phosphine,1,1'-[(13aR)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenyl-
- (R)-C3-TunaPhos
- R-(-)-1 13-Bis(Diphenylphosphino)-7 8-Dihydro-6H-Dibenzo[F H][1 5]Dioxonin (R)-C3-Tunephos
- (R)-C3-TunePhos
- (S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- 1,13-bis(diphenylphosphino)-7,8-dihydro-6h-dibenzo[f,h][1,5]dioxonin
- J-017819
- MFCD06658115
- D94682
- (17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane
- (r)-(-)-1,13-bis(diphenylphosphino)-7,8-dihydro-6h-dibenzo[f,h][1,5]dioxonin
- SCHEMBL372145
- R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin
- AKOS015951438
- 486429-99-6
- (S)-C3-TunePhos
- SY075837
- FT-0701488
- (S)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- (S)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin
- 301847-89-2
- (R)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- E76416
- 1,13-Bis(diphenylphosphanyl)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- [17-(diphenylphosphanyl)-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-yl]diphenylphosphane
- DB-070945
-
- MDL: MFCD06658115
- Inchi: 1S/C39H32O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27H,15,28-29H2
- InChI Key: GTIXSUJKFAATAE-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=CC2=C1C1C(=CC=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1)OCCCO2
Computed Properties
- Exact Mass: 594.18775425g/mol
- Monoisotopic Mass: 594.18775425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 43
- Rotatable Bond Count: 6
- Complexity: 710
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 9
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Not available
- Melting Point: 153-161 °C(lit.)
- Sensitiveness: air sensitive
- Solubility: Not available
(R)-C3-TunePhos Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0175-100mg |
R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin,97%(R)-C3-TUNEPHOS |
301847-89-2 | 97%(R)-C3-TUNEPHOS | 100mg |
1482CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0175-500mg |
R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin,97%(R)-C3-TUNEPHOS |
301847-89-2 | 97%(R)-C3-TUNEPHOS | 500mg |
5928CNY | 2021-05-08 | |
| TRC | T999110-10mg |
(R)-C3-TunePhos |
301847-89-2 | 10mg |
$ 57.00 | 2023-09-05 | ||
| TRC | T999110-50mg |
(R)-C3-TunePhos |
301847-89-2 | 50mg |
$ 81.00 | 2023-09-05 | ||
| TRC | T999110-100mg |
(R)-C3-TunePhos |
301847-89-2 | 100mg |
$ 121.00 | 2023-09-05 | ||
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601720-1g |
(R)-C3-TunePhos |
301847-89-2 | 98%,99%ee | 1g |
¥5500.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601720-250mg |
(R)-C3-TunePhos |
301847-89-2 | 98%,99%ee | 250mg |
¥1980.0 | 2024-07-19 | |
| Chemenu | CM192635-1g |
(R)-C3-TunaPhos |
301847-89-2 | 96% | 1g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | Y1055197-100mg |
(R)-C3-TUNEPHOS |
301847-89-2 | 98% | 100mg |
$165 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1055197-250mg |
(R)-C3-TUNEPHOS |
301847-89-2 | 98% | 250mg |
$265 | 2024-06-07 |
(R)-C3-TunePhos Suppliers
(R)-C3-TunePhos Related Literature
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Adrian Ortiz,Ian S. Young,James R. Sawyer,Yi Hsiao,Amarjit Singh,Masano Sugiyama,R. Michael Corbett,Melissa Chau,Zhongping Shi,David A. Conlon Org. Biomol. Chem. 2012 10 5253
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Yuan Yuan,Xue Zhang,Hui Qian,Shengming Ma Chem. Sci. 2020 11 9115
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Jianjian Ji,Caiyou Chen,Jiayu Cai,Xinrui Wang,Kai Zhang,Liyang Shi,Hui Lv,Xumu Zhang Org. Biomol. Chem. 2015 13 7624
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Jonas Himmelstrup,Mikkel B. Buendia,Xing-Wen Sun,S?ren Kramer Chem. Commun. 2019 55 12988
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Mu-Wang Chen,Zhi-Shi Ye,Zhang-Pei Chen,Bo Wu,Yong-Gui Zhou Org. Chem. Front. 2015 2 586
Additional information on (R)-C3-TunePhos
Comprehensive Guide to (R)-C3-TunePhos (CAS No. 301847-89-2): Properties, Applications, and Market Insights
(R)-C3-TunePhos (CAS No. 301847-89-2) is a highly specialized chiral phosphine ligand widely recognized for its role in asymmetric catalysis. This compound belongs to the TunePhos family, which is renowned for its ability to fine-tune catalytic reactions, particularly in the synthesis of enantiomerically pure compounds. The (R)-enantiomer of C3-TunePhos is especially valuable in pharmaceutical and fine chemical industries, where precise stereocontrol is critical.
The molecular structure of (R)-C3-TunePhos features a unique chiral backbone that enhances its selectivity in transition-metal-catalyzed reactions. Its electron-rich phosphine groups facilitate efficient coordination with metals like rhodium, palladium, and ruthenium, making it a versatile ligand for hydrogenation, cross-coupling, and other key transformations. Researchers often compare (R)-C3-TunePhos to other phosphine ligands such as BINAP and Josiphos due to its superior performance in certain asymmetric reactions.
One of the most significant applications of (R)-C3-TunePhos is in the pharmaceutical industry, where it is used to synthesize chiral intermediates for drugs targeting central nervous system disorders, cardiovascular diseases, and oncology. Recent studies highlight its role in optimizing the production of APIs (Active Pharmaceutical Ingredients) with high enantiomeric excess (ee), reducing waste and improving cost efficiency. This aligns with the growing demand for green chemistry and sustainable manufacturing practices.
In addition to pharmaceuticals, (R)-C3-TunePhos finds applications in agrochemicals and flavors & fragrances. Its ability to induce high enantioselectivity in hydrogenation reactions makes it ideal for producing chiral pesticides and aroma compounds. The compound’s stability under various reaction conditions further enhances its appeal for industrial-scale processes.
The market for chiral ligands like (R)-C3-TunePhos is expanding rapidly, driven by the increasing demand for enantiopure compounds. Industry reports suggest a compound annual growth rate (CAGR) of over 8% for the asymmetric catalysis market, with phosphine ligands playing a pivotal role. Manufacturers are investing in scalable synthesis methods to meet the rising needs of pharmaceutical and specialty chemical sectors.
Researchers and chemists frequently search for "(R)-C3-TunePhos synthesis methods", "CAS 301847-89-2 applications", and "TunePhos ligand comparison" to explore its potential. The compound’s compatibility with flow chemistry and continuous manufacturing setups is another trending topic, as industries shift toward more efficient production technologies.
Quality control and handling of (R)-C3-TunePhos require attention to its air-sensitive nature. Proper storage under inert atmospheres (e.g., argon or nitrogen) is essential to maintain its reactivity. Suppliers typically provide the ligand as a crystalline solid or solution in organic solvents, ensuring convenience for laboratory and industrial use.
In summary, (R)-C3-TunePhos (CAS No. 301847-89-2) stands out as a premier chiral ligand for asymmetric synthesis, offering unmatched selectivity and versatility. Its applications span pharmaceuticals, agrochemicals, and beyond, supported by a robust market outlook. As the demand for enantiopure compounds grows, (R)-C3-TunePhos will continue to be a cornerstone of modern catalytic chemistry.
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